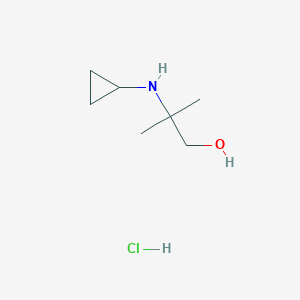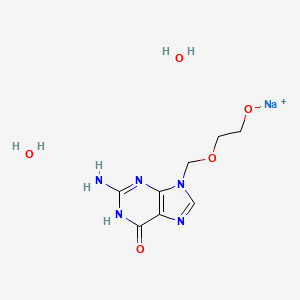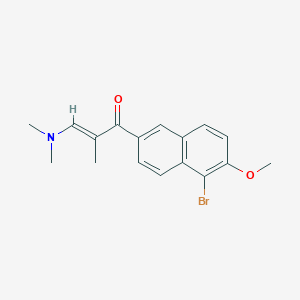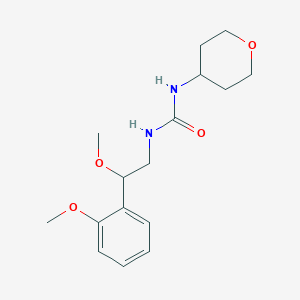
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent inhibitory effects on various signaling pathways that are involved in the growth and survival of cancer cells.
科学的研究の応用
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the production of structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Synthetic Routes and Industrial Production
The synthesis and industrial-scale production of compounds like vandetanib, which involves intermediates structurally related to the compound , highlight the importance of tert-butyl and piperidine derivatives in pharmaceutical manufacturing. These synthetic routes emphasize the need for efficient, high-yield processes in commercial pharmaceutical synthesis (Mi, 2015).
Environmental and Biological Effects of Phenolic Compounds
Research on synthetic phenolic antioxidants, including those with tert-butyl groups, underscores the environmental presence and potential health impacts of these compounds. These studies are crucial for understanding the environmental fate, human exposure, and the toxicity of synthetic phenolic compounds, which may share properties with the compound of interest (Liu & Mabury, 2020).
Chemokine Receptor Antagonists
Research into small molecule antagonists for chemokine receptors, including CCR3, involves the development of compounds with piperidine derivatives. These antagonists, aimed at treating allergic diseases, reflect the therapeutic potential of manipulating the structure of compounds like "N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide" for targeted medicinal applications (Willems & IJzerman, 2010).
特性
IUPAC Name |
N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLIYUWFTVRFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B2568773.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)
![1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568777.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)
![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)


![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)
